molecular formula C18H25N3O3 B7155917 N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide

N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide

Cat. No.: B7155917
M. Wt: 331.4 g/mol
InChI Key: VYDMSKLQPVHWPG-UHFFFAOYSA-N
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Description

N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a pyridine ring substituted with acetyl and methyl groups, linked to a pyrrolidine ring with a tert-butyl group and a carboxamide functionality.

Properties

IUPAC Name

N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-11-15(12(2)22)7-6-14(20-11)9-19-17(24)13-8-16(23)21(10-13)18(3,4)5/h6-7,13H,8-10H2,1-5H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYDMSKLQPVHWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CNC(=O)C2CC(=O)N(C2)C(C)(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and acetyl groups on the pyridine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups in the acetyl and carboxamide functionalities. Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine nitrogen and the carbonyl carbon of the carboxamide group. Reagents such as alkyl halides and nucleophiles like amines or thiols are commonly used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

Chemistry

In chemistry, N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies may focus on its efficacy, toxicity, and mechanism of action in treating diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(5-acetyl-6-methylpyridin-2-yl)methyl]-1-tert-butyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a pyridine ring with acetyl and methyl groups, a pyrrolidine ring with a tert-butyl group, and a carboxamide functionality. This unique structure provides distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

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